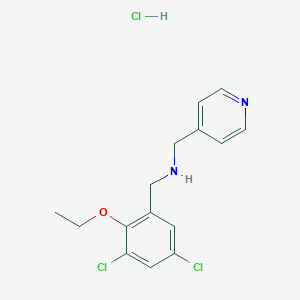
2-氨基-4-(1,3-苯并二氧杂环-5-基)-5,6,7,8-四氢-1,3-萘二甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related naphthalene derivatives involves various chemical reactions designed to introduce specific functional groups or to construct the naphthalene core itself. Techniques such as intramolecular cyclization, Michael addition, and subsequent functional group transformations are commonly employed. For instance, Kobayashi et al. (1999) demonstrated the synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives through intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives, showcasing the complexity and precision required in synthesizing such compounds (Kobayashi et al., 1999).
Molecular Structure Analysis
The structural analysis of compounds similar to "2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile" often involves detailed studies of their crystallography to understand the molecular orientation, hydrogen bonding, and supramolecular aggregation. For example, Low et al. (2002) explored the supramolecular structures of related compounds, revealing insights into intramolecular hydrogen bonding and π-π stacking interactions that play a crucial role in the molecular stability and interactions of these compounds (Low et al., 2002).
科学研究应用
组胺H3受体拮抗剂
L. Black等人(2007年)的一项研究讨论了4-[6-(2-叔胺乙基)萘-2-基]苯甲腈作为强效组胺H3受体拮抗剂的发展,该拮抗剂具有高效力和选择性,设计成围绕萘核以增强亲脂性和CNS渗透性。这可能暗示类似化合物在CNS疾病中的潜在研究应用(Black et al., 2007).
环境分析和污染物检测
M. Alonso等人(1999年)利用固相萃取和离子对色谱/电喷雾质谱法分析工业废水中的极性苯磺酸盐和萘磺酸盐。该方法有可能被用于分析和检测环境污染物,包括结构相关的萘衍生物(Alonso et al., 1999).
合成方法
K. Kobayashi等人(1999年)描述了通过分子内环化合成1-氨基-2-萘甲酸衍生物,这可能与目标化合物或其衍生物的合成有关,用于各种研究应用(Kobayashi et al., 1999).
抗癌剂
Palanichamy Santhosh Kumar等人(2021年)对3-氨基-6, 11-二氧代-6, 11-二氢-5H-苯并[b]咔唑-1-羧酸衍生物的合成和生物活性评估的研究突出了萘衍生物作为抗癌剂的潜力。研究发现,与其他衍生物相比,某些化合物对HeLa细胞表现出更好的细胞毒性,表明类似结构化合物在癌症研究中的适用性(Kumar et al., 2021).
属性
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c20-8-14-12-3-1-2-4-13(12)18(15(9-21)19(14)22)11-5-6-16-17(7-11)24-10-23-16/h5-7H,1-4,10,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVMPVLRJZJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=C2C3=CC4=C(C=C3)OCO4)C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)
![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)
![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)
![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)



![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)